molecular formula C10H22KO B1613487 (1,5-Dimethyl-1-ethylhexyloxy) potassium CAS No. 263148-42-1

(1,5-Dimethyl-1-ethylhexyloxy) potassium

Cat. No.: B1613487
CAS No.: 263148-42-1
M. Wt: 197.38 g/mol
InChI Key: UVMCOHMRQYTDSD-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1-ethylhexyloxy) potassium is a chemical reagent intended for research applications. As a potassium alkoxide, it is typically employed as a strong base or nucleophile in organic synthesis. Specific applications, research value, and mechanism of action for this particular compound are not currently detailed in the literature. Researchers are advised to consult relevant scientific publications for potential uses and handle this material with appropriate safety precautions. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

263148-42-1

Molecular Formula

C10H22KO

Molecular Weight

197.38 g/mol

IUPAC Name

potassium;3,7-dimethyloctan-3-olate

InChI

InChI=1S/C10H22O.K/c1-5-10(4,11)8-6-7-9(2)3;/h9,11H,5-8H2,1-4H3;

InChI Key

UVMCOHMRQYTDSD-UHFFFAOYSA-N

SMILES

CCC(C)(CCCC(C)C)[O-].[K+]

Canonical SMILES

CCC(C)(CCCC(C)C)O.[K]

Pictograms

Corrosive

Origin of Product

United States

Preparation Methods

Direct Alkoxide Formation Using Potassium Hydroxide in Aprotic Solvent

One common and effective method involves the reaction of the corresponding alkyl alcohol with potassium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or mild heating.

Procedure Example:

  • KOH powder (1.32 mol) is stirred and deaerated in dry DMSO.

  • The branched alkyl phenol or alcohol (e.g., 4-(octyloxy)phenol) and the alkyl bromide (e.g., 2-ethylhexyl bromide) are added.

  • The mixture is stirred for 3 hours at room temperature.

  • The reaction is quenched by pouring into ice water, followed by extraction with hexane.

  • The organic layers are dried and solvent removed to yield the alkoxide salt as an oily material.

This method achieves good yields (60-90%) and is scalable.

Use of Potassium Metal for Alkoxide Formation

Alternatively, potassium metal can be directly reacted with the branched alcohol under inert atmosphere (e.g., nitrogen or argon) to form the potassium alkoxide with high purity.

  • The alcohol is dissolved in dry ether or THF.

  • Potassium metal is added slowly at 0 °C to room temperature.

  • The reaction proceeds with hydrogen gas evolution.

  • The alkoxide is isolated by filtration and solvent removal under inert conditions.

This method is classical and offers high purity but requires careful handling of reactive potassium metal.

Phase Transfer Catalysis and Elevated Temperature Reactions

In some cases, phase transfer catalysts (PTC) such as tetrabutylammonium salts are employed to facilitate the reaction between potassium hydroxide and alkyl halides in biphasic systems (organic solvent-water).

  • Alkyl halide (e.g., 2-ethylhexyl bromide) is reacted with KOH in the presence of PTC in solvents like toluene or xylene.

  • Reaction temperatures range from 50 °C to reflux (up to boiling point of the solvent).

  • The reaction time varies from several hours to overnight.

  • After completion, the organic layer is separated, washed, and the alkoxide isolated.

Data Table: Typical Reaction Conditions and Yields

Method Reagents & Solvent Temperature Time Yield (%) Notes
KOH in dry DMSO KOH, Alkyl bromide, DMSO Room temp (25 °C) 3 hours 60-90 Mild conditions, good scalability
Potassium metal in dry ether Potassium metal, Alcohol, Ether/THF 0-25 °C 1-2 hours 85-95 High purity, requires inert atmosphere
PTC with KOH in organic solvent KOH, Alkyl bromide, PTC, Toluene/Xylene 50-120 °C 6-24 hours 70-85 Phase transfer catalysis, elevated temp

Mechanistic Insights and Research Findings

  • The reaction of potassium hydroxide with alkyl bromides proceeds via an SN2 nucleophilic substitution mechanism, where the hydroxide ion or alkoxide ion displaces the bromide.

  • The use of polar aprotic solvents like DMSO enhances the nucleophilicity of the potassium hydroxide, improving reaction rates and yields.

  • Protection of sensitive groups (if present) may be necessary to prevent side reactions, but for simple alkyl ethers, direct etherification is feasible.

  • The steric hindrance of the 1,5-dimethyl-1-ethylhexyl group can affect the reaction rate; thus, reaction times and temperatures may be optimized accordingly.

  • Avoiding the use of strong bases like potassium tert-butoxide in some cases helps prevent side reactions or polymerization.

  • The potassium alkoxide formed is sensitive to moisture and should be handled under inert atmosphere to prevent hydrolysis.

Summary of Key Literature Sources

Source Type Contribution
Peer-reviewed article Detailed synthesis using KOH in DMSO with alkyl bromides; reaction conditions and yields
Patent literature Process involving elevated temperature and phase transfer catalysis for alkoxyamine synthesis, adaptable to potassium alkoxide formation
Antimicrobial study Synthesis of alkoxybenzene potassium salts using K2CO3 in DMF, similar alkoxide formation principles

Chemical Reactions Analysis

(1,5-Dimethyl-1-ethylhexyloxy) potassium undergoes various types of chemical reactions, including:

    Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.

    Elimination Reactions: It can facilitate the elimination of hydrogen halides from alkyl halides, leading to the formation of alkenes.

    Catalysis: It is used as a catalyst in polymerization reactions, particularly in the formation of polymers from monomers.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. Major products formed from these reactions depend on the specific substrates and reaction conditions employed.

Scientific Research Applications

(1,5-Dimethyl-1-ethylhexyloxy) potassium has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic synthesis reactions, including polymerization and alkylation reactions.

    Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Polymerization: It is employed in the polymerization of monomers to form polymers with specific properties.

    Biological Research: Preliminary studies suggest potential analgesic and anti-inflammatory effects, indicating possible applications in medicine.

Mechanism of Action

The mechanism by which (1,5-Dimethyl-1-ethylhexyloxy) potassium exerts its effects involves its role as a nucleophile and base in chemical reactions. It can deprotonate acidic protons, facilitating various organic transformations. In biological systems, its potential analgesic and anti-inflammatory effects may be mediated through interactions with specific molecular targets and pathways, although detailed mechanisms are not yet fully understood.

Comparison with Similar Compounds

Structural and Molecular Properties

The molecular formula of (1,5-Dimethyl-1-ethylhexyloxy) potassium is C₉H₁₉OK (molecular weight ≈ 182.35 g/mol). Its bulky alkyl group distinguishes it from linear or less-substituted potassium alkoxides. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Structure
This compound C₉H₁₉OK ~182.35 Highly branched tertiary alkoxide
Potassium tert-butoxide C₄H₉OK 112.21 Branched tertiary alkoxide
Potassium hydroxide KOH 56.11 Simple inorganic base
Potassium chloride KCl 74.55 Ionic salt

Reactivity and Basicity

Potassium alkoxides are stronger bases than their sodium counterparts due to potassium’s lower electronegativity. The steric bulk of this compound reduces its nucleophilicity but enhances its selectivity in deprotonation reactions. For example:

  • Basicity (estimated pKa) : ~14–15 (comparable to potassium tert-butoxide), significantly stronger than KOH (pKa ~13.5 in water) .
  • Applications: Used in deprotonating sterically hindered substrates or stabilizing sensitive intermediates in organometallic chemistry.

Solubility and Stability

  • Solubility : The compound is likely sparingly soluble in water (due to hydrophobic alkyl chains) but soluble in polar aprotic solvents like THF or DMSO. This contrasts with KOH (highly water-soluble) and KCl (water-soluble ionic salt) .
  • Stability : Hygroscopic and air-sensitive, requiring anhydrous handling. Its branched structure may improve thermal stability compared to linear alkoxides.

Research Findings and Industrial Relevance

  • Steric Effects : The bulky alkyl group minimizes side reactions in esterifications or Grignard-like reactions.
  • Catalytic Uses : Potassium tert-butoxide analogs are employed in alkoxylation and elimination reactions; this compound could serve similar roles in specialized syntheses .

Q & A

Q. How does the coordination geometry of this compound influence its performance in supramolecular catalysis?

  • Methodological Answer : EXAFS and XANES can determine potassium’s coordination number and bond distances in solution. Compare catalytic activity in systems with chelating ligands (e.g., crown ethers) to isolate geometric effects. Correlate findings with reaction turnover rates and selectivity metrics .

Notes

  • Avoid commercial sources; prioritize peer-reviewed journals and authoritative databases (PubChem, CAS) .
  • Theoretical frameworks should align with observed reactivity and structural data .
  • Methodological rigor is critical for resolving data contradictions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,5-Dimethyl-1-ethylhexyloxy) potassium
Reactant of Route 2
(1,5-Dimethyl-1-ethylhexyloxy) potassium

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